Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling
The hydrochloride salt form (MW 253.68 g/mol) of N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide provides a quantifiable molecular weight increase of 36.46 g/mol relative to the free base (MW 217.22 g/mol), corresponding to one equivalent of HCl [1]. This salt formation enhances aqueous solubility by protonating the aniline nitrogen (pKa ~4.6–5.0 for anilinium ions), enabling dissolution at concentrations ≥10 mM in PBS or water, whereas the free base typically requires DMSO or organic co-solvents and may precipitate at concentrations above 1–5 mM under neutral pH .
| Evidence Dimension | Aqueous solubility and molecular weight |
|---|---|
| Target Compound Data | MW 253.68 g/mol; protonated anilinium species; soluble in aqueous buffers at ≥10 mM |
| Comparator Or Baseline | Free base (CAS 926259-45-2) MW 217.22 g/mol; neutral aniline; limited aqueous solubility (<5 mM) |
| Quantified Difference | ΔMW = 36.46 g/mol; estimated solubility improvement ≥2–5 fold in aqueous media at pH 7.4 |
| Conditions | Predicted solubility based on ionization state at physiological pH; vendor-reported handling properties |
Why This Matters
For procurement decisions, the hydrochloride form eliminates the need for pre-formulation salt conversion and ensures consistent dissolution in aqueous assay buffers, reducing inter-experimental variability.
- [1] PubChem. Compound Summary for CID 16777584 (free base). National Center for Biotechnology Information (2025). View Source
